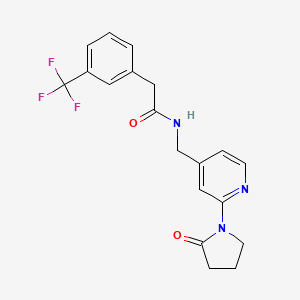
(3-((6-éthyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-méthoxy-1H-indol-2-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone" is a complex organic molecule featuring a pyrrolidine ring bonded to a substituted pyrimidine and a methoxyindole group. This configuration endows the compound with diverse chemical and biological properties, making it a subject of interest in various scientific research fields.
Applications De Recherche Scientifique
This compound has a plethora of scientific research applications, including:
Chemistry: : As an intermediate in complex organic syntheses, it aids in the development of new materials and reactions.
Biology: : Its biological activity is explored in pharmacological studies for potential therapeutic uses.
Medicine: : Investigated for its potential as a drug candidate due to its interaction with various biological targets.
Industry: : Utilized in material science for creating specialized polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of "(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone" typically involves multi-step synthetic processes:
Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol: : Starting from basic organic compounds, the pyrimidine ring is constructed with appropriate substitution at the 5 and 6 positions.
Attachment of pyrrolidin-1-yl group: : Using nucleophilic substitution reactions, the pyrrolidine ring is attached to the pyrimidine derivative.
Formation of the methoxyindole group: : The indole ring is synthesized and functionalized with a methoxy group at the 6 position.
Coupling of the methoxyindole with the pyrimidinyl-pyrrolidine intermediate: : Utilizing coupling agents and specific reaction conditions, the final structure is assembled.
Industrial Production Methods
In an industrial setting, these reactions are often scaled up using continuous flow chemistry techniques. Reactor conditions, such as temperature, pressure, and solvents, are optimized to enhance yields and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, such as:
Oxidation: : Potential formation of oxidized derivatives depending on the functional groups available.
Reduction: : Under reducing conditions, selective hydrogenation or other reduction reactions can occur.
Substitution: : The presence of reactive sites allows for substitution reactions, altering functional groups or aromatic rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts like palladium on carbon or sodium borohydride.
Substitution: : Reagents like halides, alkylating agents, and base catalysts.
Major Products Formed
The products formed will vary based on the reactions undertaken, but generally include modified versions of the original compound with alterations to the indole, pyrimidine, or pyrrolidine components.
Mécanisme D'action
The compound’s mechanism of action often involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate biological pathways, leading to desired therapeutic effects. The exact mechanism depends on the structural configuration and the biological system under study.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures:
Unique Structural Features: : The specific substitution pattern provides unique reactivity and biological activity.
Functional Group Variation: : Similar compounds may have different substituents, altering their chemical and biological properties.
Applications: : While related compounds might also be biologically active, the unique combination of functionalities in this compound can offer distinct advantages.
List of Similar Compounds
(3-((6-Methyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
(3-((6-Ethyl-5-bromopyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-methoxy-1H-indol-2-yl)methanone
That’s the deep dive into "(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone". Anything else I can help with?
Propriétés
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-3-15-18(21)19(23-11-22-15)28-14-6-7-25(10-14)20(26)17-8-12-4-5-13(27-2)9-16(12)24-17/h4-5,8-9,11,14,24H,3,6-7,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNODCJXMFVCEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid](/img/structure/B2368189.png)
![2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2368190.png)

![[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2368193.png)
![6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2368194.png)

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2368196.png)

![[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B2368200.png)
![3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2368204.png)

